molecular formula C5H12S2 B1594173 1,3-Bis(methylthio)propane CAS No. 24949-35-7

1,3-Bis(methylthio)propane

Cat. No.: B1594173
CAS No.: 24949-35-7
M. Wt: 136.3 g/mol
InChI Key: JIZDZCFZPMIBPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a clear, colorless liquid with a molecular weight of 136.28 g/mol . This compound is characterized by the presence of two methylthio groups attached to a propane backbone, making it a member of the thioether family.

Scientific Research Applications

1,3-Bis(methylthio)propane has several applications in scientific research, particularly in the fields of chemistry and industry.

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex thioether compounds.

    Industry: In the industrial sector, this compound is used as a co-catalyst in the production of bisphenol A, replacing methyl mercaptan gas.

Mechanism of Action

Target of Action

1,3-Bis(methylthio)propane is an intriguing organic compound classified as a cyclic compound It’s known that the compound’s mechanism of action is reliant on the specific reaction it partakes in .

Mode of Action

The mode of action of this compound involves its interaction with an appropriate acid or base. When this occurs, a new compound is formed . This suggests that the compound acts as a reagent in various chemical reactions.

Biochemical Pathways

It’s known that the compound serves as a valuable reagent in synthesizing various compounds, including barbiturates, thiobarbiturates, and thiosemicarbazones . This suggests that it may play a role in the biochemical pathways involving these compounds.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it partakes in. As a reagent, it contributes to the formation of new compounds . The exact effects can vary widely depending on the nature of these compounds and the reactions involved.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s recommended to avoid dust formation and ensure adequate ventilation when handling the compound . These precautions suggest that the compound’s action can be influenced by factors such as air quality and ventilation.

Safety and Hazards

1,3-Bis(methylthio)propane is highly flammable, irritant for eyes and toxic to aquatic life with long-lasting effects . It should be carefully handled and stored to preserve human health and the environment . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Biochemical Analysis

Biochemical Properties

1,3-Bis(methylthio)propane plays a significant role in biochemical reactions, particularly in the synthesis of sulfur-containing compounds. It interacts with various enzymes and proteins, facilitating the formation of thioether bonds. The compound is known to interact with enzymes such as thiolases and sulfotransferases, which are involved in the metabolism of sulfur-containing compounds. These interactions are crucial for the synthesis of biologically active molecules, including certain pharmaceuticals .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux. For instance, it has been observed to impact the expression of genes involved in sulfur metabolism, thereby altering cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, it can inhibit the activity of certain thiol-containing enzymes, thereby affecting their catalytic functions. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular functions. The compound is relatively stable under standard laboratory conditions, but it can undergo oxidation to form sulfoxides and sulfones. These oxidation products can have different biochemical properties and may influence cellular functions differently. Long-term studies have shown that this compound can have sustained effects on cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance certain metabolic pathways, while at higher doses, it may exhibit toxic effects. For instance, high doses of this compound have been associated with adverse effects on liver function and oxidative stress in animal models. These findings highlight the importance of dosage optimization in the application of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to sulfur metabolism. It interacts with enzymes such as thiolases and sulfotransferases, which play a role in the synthesis and degradation of sulfur-containing compounds. The compound can influence metabolic flux and alter the levels of specific metabolites, thereby impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms and can accumulate in certain cellular compartments. This distribution is crucial for its biochemical activity and can influence its overall efficacy in biological systems .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. The compound can be targeted to organelles such as the mitochondria and endoplasmic reticulum, where it interacts with specific enzymes and proteins. Post-translational modifications and targeting signals play a role in directing the compound to these compartments, thereby influencing its activity and function .

Preparation Methods

1,3-Bis(methylthio)propane can be synthesized through various methods. One common synthetic route involves the reaction of 1,3-dibromopropane with sodium methylthiolate in an aprotic solvent such as dimethyl sulfoxide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of this compound .

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

1,3-Bis(methylthio)propane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents used in these reactions include hydrogen peroxide, meta-chloroperbenzoic acid, sodium periodate, and potassium permanganate.

    Reduction: Reduction reactions of this compound are less common but can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The methylthio groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Comparison with Similar Compounds

1,3-Bis(methylthio)propane can be compared to other similar compounds such as bis(methylthio)methane and meso-4,6-dimethyl-1,3-dithiane.

This compound is unique due to the independence of its sulfanyl groups, which allows for distinct reactivity patterns in various chemical reactions .

Properties

IUPAC Name

1,3-bis(methylsulfanyl)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12S2/c1-6-4-3-5-7-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIZDZCFZPMIBPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50179659
Record name Propane, 1,3-bis(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24949-35-7
Record name Propane, 1,3-bis(methylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024949357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 1,3-bis(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-DITHIAHEPTANE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,3-Bis(methylthio)propane
Reactant of Route 2
Reactant of Route 2
1,3-Bis(methylthio)propane
Reactant of Route 3
Reactant of Route 3
1,3-Bis(methylthio)propane
Reactant of Route 4
Reactant of Route 4
1,3-Bis(methylthio)propane
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1,3-Bis(methylthio)propane
Reactant of Route 6
Reactant of Route 6
1,3-Bis(methylthio)propane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.